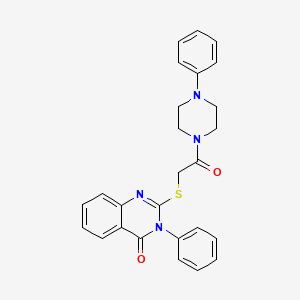
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a quinazolinone moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-4-oxo-3-phenyl-2-quinazolinylthioacetic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher purity reagents, and advanced purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the quinazolinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Acetic acid, [(3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio]-
- Acetamide, N-(6,8-dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)-
Uniqueness
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
81262-71-7 |
|---|---|
Molecular Formula |
C26H24N4O2S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H24N4O2S/c31-24(29-17-15-28(16-18-29)20-9-3-1-4-10-20)19-33-26-27-23-14-8-7-13-22(23)25(32)30(26)21-11-5-2-6-12-21/h1-14H,15-19H2 |
InChI Key |
ICSKBXLHXJMSID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
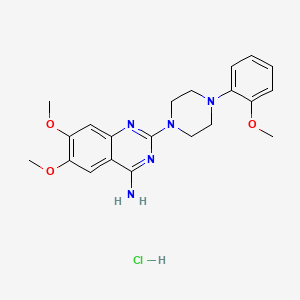
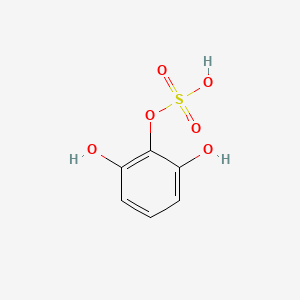


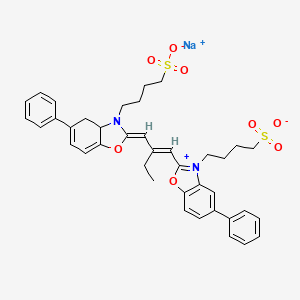
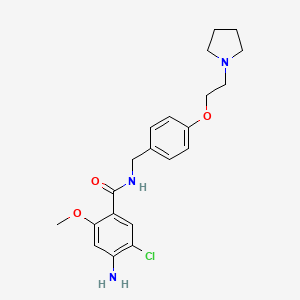
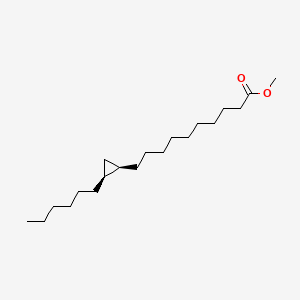


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
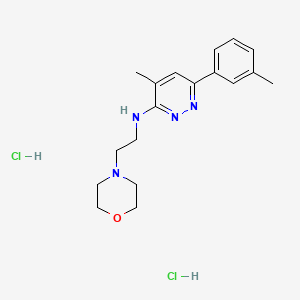
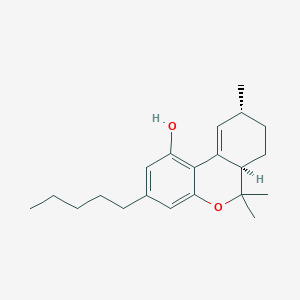
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
